Antiphein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

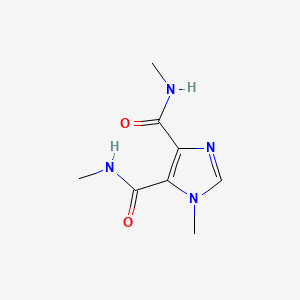

Antiphein, also known as this compound, is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

Antiphein has shown promise in cancer treatment due to its ability to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy. Research indicates that phenothiazines, including this compound, exhibit anti-angiogenesis properties, which inhibit the formation of new blood vessels that tumors need to grow .

Case Study: Anticancer Efficacy

A study demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents by increasing the sensitivity of cancer cells to these treatments. The compound's mechanism involves disrupting mitochondrial function, leading to increased oxidative stress and subsequent cell death in malignancies such as breast and lung cancer .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study A | Breast Cancer | Apoptosis induction | Increased sensitivity to chemotherapy |

| Study B | Lung Cancer | Anti-angiogenesis | Reduced tumor growth |

Neurodegenerative Disease Treatment

This compound has also been investigated for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase suggests potential benefits in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study: Neuroprotection

In a preclinical model of Alzheimer's disease, this compound administration resulted in decreased neuroinflammation and improved cognitive performance. The compound's anti-inflammatory properties were linked to its ability to modulate glial cell activity, which plays a crucial role in neurodegeneration .

| Study | Disease | Mechanism | Outcome |

|---|---|---|---|

| Study C | Alzheimer's | Acetylcholinesterase inhibition | Improved cognitive function |

| Study D | Parkinson's | Anti-inflammatory effects | Reduced neuroinflammation |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial membranes and inhibiting essential bacterial functions, making it a candidate for treating infections resistant to conventional antibiotics .

Case Study: Antimicrobial Efficacy

Research has shown that this compound can effectively eradicate biofilms formed by Staphylococcus aureus, a common pathogen associated with chronic infections. In animal models, treatment with this compound led to complete sterilization of biofilm infections, demonstrating its potential as a novel therapeutic agent .

| Study | Pathogen | Mechanism | Outcome |

|---|---|---|---|

| Study E | Staphylococcus aureus | Membrane disruption | Complete biofilm eradication |

| Study F | Escherichia coli | Inhibition of growth | Significant reduction in colony-forming units |

Radioprotective Effects

This compound has been studied for its radioprotective properties, particularly in mitigating radiation-induced damage. It has been shown to enhance survival rates in experimental models exposed to radiation by reducing oxidative stress and promoting cellular repair mechanisms .

Case Study: Radioprotection

In a study involving irradiated animal models, administration of this compound resulted in improved survival rates and reduced incidence of radiation-induced complications. This effect is attributed to the compound's antioxidant properties and its ability to modulate inflammatory responses following radiation exposure .

| Study | Radiation Dose | Mechanism | Outcome |

|---|---|---|---|

| Study G | 500 rads | Antioxidant activity | Increased survival rate |

| Study H | 700 rads | Cellular repair promotion | Reduced radiation damage |

Propriétés

Numéro CAS |

880-90-0 |

|---|---|

Formule moléculaire |

C8H12N4O2 |

Poids moléculaire |

196.21 g/mol |

Nom IUPAC |

4-N,5-N,1-trimethylimidazole-4,5-dicarboxamide |

InChI |

InChI=1S/C8H12N4O2/c1-9-7(13)5-6(8(14)10-2)12(3)4-11-5/h4H,1-3H3,(H,9,13)(H,10,14) |

Clé InChI |

ARKTUMQGZIFBAJ-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(N(C=N1)C)C(=O)NC |

SMILES canonique |

CNC(=O)C1=C(N(C=N1)C)C(=O)NC |

Synonymes |

Antifein Antiffeine Antiphein |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.